molecular formula C16H10FN3O3 B12022643 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12022643
M. Wt: 311.27 g/mol
InChI Key: ZHCCGGIUNOEYBB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a carbaldehyde group at the 4-position, a 4-fluorophenyl group at the 1-position, and a 4-nitrophenyl substituent at the 3-position. Its structure combines electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and biological interactions. This compound is synthesized via Vilsmeier-Haack cyclization, a method widely employed for pyrazole carbaldehyde derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10FN3O3

Molecular Weight

311.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10FN3O3/c17-13-3-7-14(8-4-13)19-9-12(10-21)16(18-19)11-1-5-15(6-2-11)20(22)23/h1-10H

InChI Key

ZHCCGGIUNOEYBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The precursor, 5-chloro-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole, undergoes formylation using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds at 80–100°C for 6–8 hours, followed by hydrolysis under acidic conditions to yield the aldehyde.

Key Steps :

  • Formylation : The electron-rich pyrazole ring reacts with the electrophilic Vilsmeier complex, leading to formylation at the 4-position.

  • Hydrolysis : The intermediate iminium salt is hydrolyzed to the aldehyde using aqueous sodium acetate or hydrochloric acid.

Optimization and Yield

Yields typically range from 70% to 80%, depending on the substitution pattern and reaction time. Polar aprotic solvents like dichloroethane enhance regioselectivity.

ParameterOptimal ConditionYield (%)
Temperature80°C75
SolventDichloroethane78
Hydrolysis AgentHCl (10%)80

Oxidation of Hydroxymethyl Pyrazole Precursors

Oxidation of 4-hydroxymethyl pyrazoles provides an alternative route to the target aldehyde. This method avoids harsh formylation conditions but requires prior synthesis of the alcohol precursor.

Synthesis of 4-Hydroxymethyl Intermediate

The hydroxymethyl group is introduced via Claisen-Schmidt condensation between 4-fluorophenylhydrazine and 4-nitroacetophenone, followed by reduction of the resulting ketone using NaBH₄.

Oxidation to Aldehyde

Oxidation with potassium permanganate (KMnO₄) in a pyridine-water mixture (1:1) at 60°C for 4 hours converts the alcohol to the aldehyde.

Advantages :

  • Mild conditions compared to Vilsmeier-Haack.

  • High functional group tolerance.

Limitations :

  • Requires isolation of the alcohol intermediate.

  • Yields (60–65%) are lower due to overoxidation risks.

Multicomponent Cyclization Strategies

One-pot syntheses that concurrently form the pyrazole ring and introduce the aldehyde group are emerging as efficient alternatives.

Hydrazine-Diketone Condensation

A mixture of 4-fluorophenylhydrazine, 4-nitrobenzaldehyde, and ethyl acetoacetate undergoes cyclocondensation in ethanol under reflux. The aldehyde group is incorporated via keto-enol tautomerization during pyrazole ring formation.

Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine (10 mol%)

  • Time: 12 hours

  • Yield: 60–65%

Catalytic Enhancements

Recent studies highlight the use of cerium(III) chloride (CeCl₃) as a Lewis acid catalyst, improving regioselectivity and reducing reaction time to 8 hours.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Vilsmeier-Haack70–806–8High regioselectivityHarsh conditions (POCl₃, DMF)
Alcohol Oxidation60–654–6Mild oxidationMulti-step synthesis
Multicomponent60–658–12One-pot procedureModerate yields

Industrial-Scale Considerations

Patent WO2016113741A1 describes a one-pot dehydrogenation and alkoxylation process for analogous pyrazoles, avoiding intermediate isolation. Adapting this for this compound could involve:

  • Dehydrogenation of a pyrazolidinone intermediate in a polar aprotic solvent (e.g., DMF).

  • In situ reaction with a nitrobenzyl halide to introduce the nitrophenyl group.

Benefits :

  • Reduced purification steps.

  • Scalability for kilogram-scale production.

Chemical Reactions Analysis

Nucleophilic Addition at Aldehyde Group

The aldehyde moiety participates in condensation reactions to form hydrazones and Schiff bases. This reactivity is exploited in synthesizing biologically active derivatives:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Schiff base formationAniline derivatives in ethanol4-((Arylimino)methyl)pyrazole derivatives68-92%
Hydrazone synthesisHydrazines in glacial acetic acidN-substituted hydrazones74%

Key observation : Electron-withdrawing groups on the nitrophenyl ring enhance electrophilicity at the aldehyde carbon, accelerating nucleophilic attacks.

Reductive Transformations

The nitro group undergoes selective reduction while preserving other functional groups:

Reduced FunctionalityReagents/ConditionsProductApplicationsSource
-NO₂ → -NH₂H₂/Pd-C in ethanol (25°C, 6 hr)3-(4-Aminophenyl)pyrazole derivativeAntibacterial agent precursor
-CHO → -CH₂OHNaBH₄ in methanol (0°C, 2 hr)4-(Hydroxymethyl)pyrazole analogSolubility enhancement

Critical finding : Catalytic hydrogenation achieves 89% conversion efficiency for nitro-to-amine reduction without affecting the fluorophenyl group .

Oxidative Reactions

Controlled oxidation modifies the aldehyde functionality:

Oxidizing SystemConditionsProductStabilitySource
KMnO₄/H₂SO₄Reflux, 4 hrPyrazole-4-carboxylic acidAir-stable solid
CrO₃/AcOH60°C, 3 hr4-Carboxylic acid derivativeHygroscopic

Experimental note : Oxidation yields drop to 52% when both nitro and aldehyde groups are simultaneously modified.

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective substitutions:

ReactionReagentsPositionMajor ProductSource
NitrationHNO₃/H₂SO₄ (0°C)Para to FTetra-substituted nitro compound
SulfonationOleum (100°C)Meta to FSulfonic acid derivative

Mechanistic insight : The fluorine atom directs incoming electrophiles to specific positions through its -I/+M effects .

Coordination Chemistry

The aldehyde and nitro groups facilitate metal complexation:

Metal SaltLigand FormComplex GeometryBiological ActivitySource
Cu(NO₃)₂·3H₂OBidentate (O,N-donor)Square planarAntimicrobial (MIC: 8 µg/mL)
ZnCl₂Monodentate (aldehyde O)TetrahedralFluorescent sensor material

Notable result : Copper complexes show enhanced antimicrobial activity compared to the free ligand .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Cyclization PartnerConditionsNew Ring System FormedApplicationSource
ThiosemicarbazideHCl/EtOH, ΔThiadiazolo[3,4-b]pyrazoleAnticancer leads
Maleic anhydridePyridine, 120°CChromone-fused pyrazoleFluorescence probes

Synthetic advantage : The aldehyde group enables one-pot assembly of complex polyheterocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic rings:

Coupling TypeCatalytic SystemProduct ModificationYieldSource
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biarylpyrazole derivatives81%
Buchwald-HartwigPd₂(dba)₃/XantphosAminated pyrazole analogs76%

Optimization data : Suzuki reactions require strict oxygen-free conditions to prevent catalyst deactivation .

This comprehensive analysis demonstrates the compound's synthetic utility as a multifunctional building block in medicinal chemistry and materials science. The presence of three distinct reactive sites (aldehyde, nitro, and fluorophenyl groups) enables orthogonal functionalization strategies, making it particularly valuable for structure-activity relationship studies in drug discovery programs . Recent advances in flow chemistry have further improved reaction efficiencies for large-scale applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies.

Case Study: Synthesis and Evaluation
A study synthesized several derivatives of the compound, assessing their cytotoxicity against breast cancer cells. The results showed that specific modifications to the pyrazole structure enhanced the anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range. This highlights the importance of structural optimization in developing effective anticancer agents.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values for different bacterial strains, indicating the compound's potential as a broad-spectrum antimicrobial agent.

Material Science

Role in Organic Electronics
this compound has shown promise in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLED Performance
A recent study explored the incorporation of this compound into OLED devices. The results indicated that devices utilizing this compound exhibited enhanced luminescence and improved charge transport properties compared to traditional materials, paving the way for more efficient organic electronic devices.

Research Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate hydrazones and aldehydes. Advanced techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole carbaldehydes are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name Substituents (1-/3-positions) Key Properties/Activities References
Target Compound 4-Fluorophenyl / 4-Nitrophenyl Electron-withdrawing groups enhance reactivity; potential antimicrobial activity inferred from analogs.
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl / 4-Nitrophenyl Lower antimicrobial activity compared to fluorinated analogs due to lack of fluorine’s electronegativity.
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl / 4-Fluorophenyl Potent against P. aeruginosa and S. aureus; suggests fluorophenyl enhances bacterial targeting.
1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl / 3-Nitrophenyl Moderate antioxidant activity (IC₅₀ ~4–25 μM); meta-nitro reduces electron withdrawal compared to para-nitro.
1-(4-Methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl / 4-Fluorophenyl Methoxy group increases lipophilicity but may reduce antimicrobial potency compared to nitro substituents.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro) at para positions enhance antimicrobial and electronic properties .
  • Methoxy groups improve solubility but may reduce bioactivity due to decreased electrophilicity .
  • Nitro at meta vs.
Antimicrobial Activity
  • The 4-isopropylbenzyl analog () showed MIC values <10 µg/mL against P. aeruginosa and S. aureus, outperforming ampicillin. The 4-fluorophenyl group likely contributes to membrane penetration .
  • The target compound’s nitro group may enhance activity against Gram-negative bacteria, though direct data are lacking. Discontinued analogs (e.g., 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in ) suggest stability or efficacy challenges in some derivatives.
Antioxidant Activity
  • Non-fluorinated analogs with nitro groups (e.g., 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde) exhibit moderate antioxidant activity (IC₅₀: 4.35–70.79 μM). The target compound’s para-nitro group may improve radical scavenging compared to meta-substituted derivatives .

Physicochemical Properties

  • Solubility : Nitro and fluoro groups reduce solubility in polar solvents compared to methoxy or hydroxyl-substituted analogs .
  • Crystallinity : Fluorophenyl and nitrophenyl groups promote dense crystal packing, as seen in isostructural compounds ().

Structure-Activity Relationship (SAR) Trends

  • Electron-withdrawing groups : Para-fluoro and nitro substituents synergistically enhance antimicrobial and electronic properties but may reduce solubility .
  • Substituent position : Para-nitro > meta-nitro in bioactivity; para-fluoro > ortho-fluoro in membrane targeting .
  • Hybrid substituents : Combining fluoro (ring A) and nitro (ring B) optimizes activity, as seen in chalcone derivatives ().

Biological Activity

1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring a fluorophenyl and nitrophenyl group, demonstrates potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C16H10FN3O3
  • Molecular Weight : 311.27 g/mol
  • CAS Number : 618101-62-5

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The specific synthetic pathways can vary based on the desired yield and purity of the final product.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing these compounds to standard anti-inflammatory drugs like diclofenac sodium, some derivatives exhibited comparable or superior efficacy at similar concentrations .

CompoundIC50 (μg/mL)Reference
This compoundTBD
Diclofenac Sodium54.65

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. In vitro studies have demonstrated that certain pyrazole derivatives possess broad-spectrum activity against pathogens, including E. coli, Staphylococcus aureus, and various fungi .

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coliTBD
Staphylococcus aureusTBD

Anticancer Activity

The anticancer properties of pyrazole derivatives are also notable. Some studies have reported that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

  • Anti-inflammatory Efficacy : A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity. The results showed that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations significantly lower than those required for traditional therapies .
  • Antimicrobial Screening : In a comparative study, various pyrazole derivatives were screened for their antimicrobial activity against several strains. The findings indicated that specific compounds demonstrated MIC values lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes or receptors involved in inflammation and cancer progression, providing insights into its mechanism of action .

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